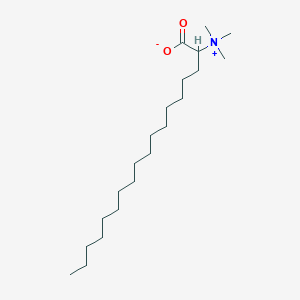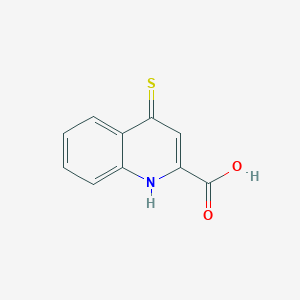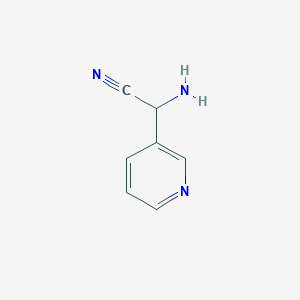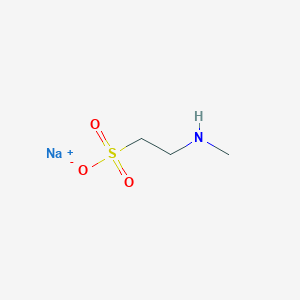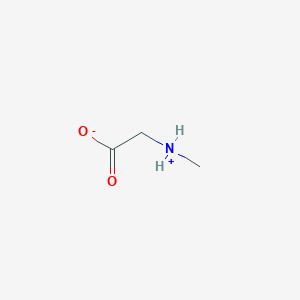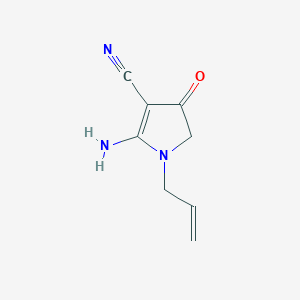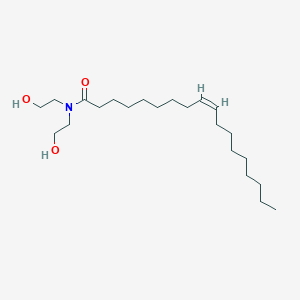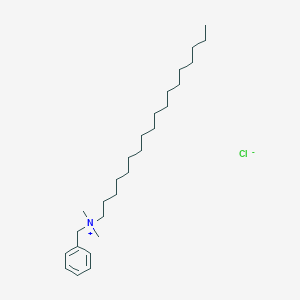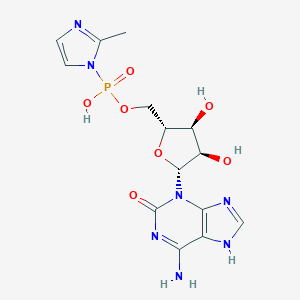
2-Meimpiig
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of imidazole that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. The metal complexes of 2-Meimpiig have been shown to exhibit enhanced catalytic activity and selectivity in various reactions. Moreover, the fluorescent properties of 2-Meimpiig have been attributed to its ability to chelate metal ions and form complexes.
Biochemical and Physiological Effects:
2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. Moreover, 2-Meimpiig has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Meimpiig in lab experiments include its ease of synthesis, stability, and versatility. Moreover, the fluorescent properties of 2-Meimpiig make it a useful tool for the detection of metal ions in biological and environmental samples. However, the limitations of using 2-Meimpiig in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The potential applications of 2-Meimpiig in various fields warrant further investigation. Future studies should focus on elucidating the mechanism of action of 2-Meimpiig and its metal complexes, as well as exploring its potential therapeutic applications. Moreover, the development of new methods for the synthesis of 2-Meimpiig and its derivatives may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, 2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been investigated for its potential applications in various fields. The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. Moreover, 2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The future directions of research on 2-Meimpiig include elucidating its mechanism of action, exploring its potential therapeutic applications, and developing new methods for its synthesis.
Synthesemethoden
2-Meimpiig can be synthesized using various methods, including the reaction of 2-methylimidazole with glyoxal, reaction of 2-methylimidazole with glyoxylic acid, and reaction of 2-methylimidazole with glyoxalate. The yield of 2-Meimpiig can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-Meimpiig has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, as a catalyst in organic reactions, and as a fluorescent probe for the detection of metal ions. Moreover, 2-Meimpiig has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
135052-69-6 |
|---|---|
Produktname |
2-Meimpiig |
Molekularformel |
C14H18N7O7P |
Molekulargewicht |
427.31 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C14H18N7O7P/c1-6-16-2-3-20(6)29(25,26)27-4-7-9(22)10(23)13(28-7)21-12-8(17-5-18-12)11(15)19-14(21)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,17,18)(H,25,26)(H2,15,19,24)/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
OPVCWFNAFZYWTJ-QYVSTXNMSA-N |
Isomerische SMILES |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
Kanonische SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
Synonyme |
2-MeImpiiG 3-isoisoguanosine 5'-phospho-2-methylimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



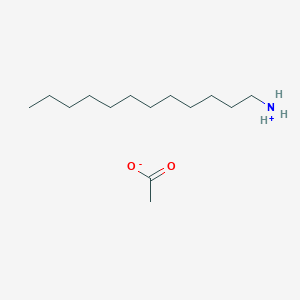

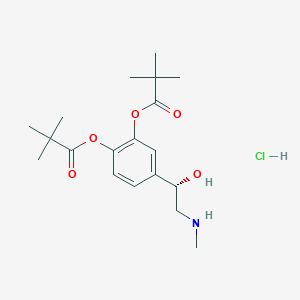
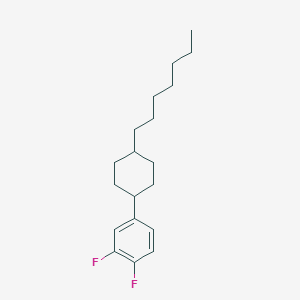
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
